molecular formula C8H8BrNO2 B1611982 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine CAS No. 220904-17-6

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B1611982
CAS No.: 220904-17-6
M. Wt: 230.06 g/mol
InChI Key: YBLATTOSKRETAY-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the molecular formula C8H8BrNO2. It is a brominated pyridine derivative that contains a dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine typically involves the bromination of 5-(1,3-dioxolan-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound involve large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolane ring play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(1,3-dioxolan-2-yl)pyridine: Contains a bromine atom and a dioxolane ring.

    2,3-Diamino-5-bromopyridine: Contains amino groups and a bromine atom.

    5-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group .

Uniqueness

This compound is unique due to the presence of both a bromine atom and a dioxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

2-bromo-5-(1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLATTOSKRETAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594155
Record name 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220904-17-6
Record name 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a toluene (100 mL) solution of 6-bromo-pyridine-3-carbaldehyde (5.0 g, 27 mmol) described in Manufacturing Example 154-1-1 were added ethylene glycol (3.0 mL, 54 mmol) and p-toluenesulfonic acid monohydrate (512 mg, 2.7 mmol), which was refluxed for 3 hours and 40 minutes under nitrogen atmosphere. Sodium hydrogencarbonate and water were added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (6.0 g, 97%).
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5 g
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512 mg
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97%

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-pyridine-3-carbaldehyde (8.0 g, 43 mmol) described in Manufacturing Example 210-1-1, ethylene glycol (5.3 g, 86 mmol), p-toluenesulfonic acid (820 mg, 4.3 mmol), and toluene (110 mL) was stirred for 40 minutes under reflux. (The water produced in this reaction was removed with a Dean-Stark trap.) The reaction solution was concentrated under a reduced pressure, and the residue was partitioned into ethyl acetate and water. The organic layer was separated and passed through a glass filter provided with NH silica gel (eluted with ethyl acetate). The eluate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=8:1) to obtain the title compound (5.8 g, 59%).
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8 g
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5.3 g
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820 mg
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110 mL
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59%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Following the procedure described above for the synthesis of compound 28 (Scheme 8) but substituting 1,3-propanediol (27) for 1,2-ethanediol (34), title compound 35 was obtained in 61% yield [Romero-Salguero, F. J.; Lehn, J-M.; Tetrahedron Letters, 40, 1999, 859-862]. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.45 (d, J=2.3 Hz, 1H), 7.79 (ddd, J=8.2, 2.5, 0.4 Hz, 1H), 7.69 (dd, J=8.2, 0.8 Hz, 1H), 5.83 (s, 1H), 4.10-3.93 (m, 4H). MS (m/z): 230.0 (M+H).
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compound 28
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61%

Synthesis routes and methods V

Procedure details

6 Bromo-3-pyridinecarboxaldehyde (1.03 g, 5.54 mmol), ethylene glycol (370 μL, 6.65 mol) and Amberlyst 15 (200 mg) were suspended in toluene (100 mL). The mixture was heated to reflux under a nitrogen atmosphere for 12 hours, during which produced water was removed by use of a Dean-Stark trap. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by column chromatography (hexane/ethyl acetate=7/3) to give 2-bromo-5-(1,3-dioxolan-2-yl)pyridine (895 mg, yield: 70%).
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1.03 g
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370 μL
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15
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200 mg
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

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